molecular formula C11H11N3O B13323705 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde

Cat. No.: B13323705
M. Wt: 201.22 g/mol
InChI Key: QKRKBJFSRDHCQZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-methyl-6-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-4-13-14(6-8)11-9(2)3-10(7-15)5-12-11/h3-7H,1-2H3

InChI Key

QKRKBJFSRDHCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2C=C(C=N2)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methyl-1H-pyrazole with 5-methyl-6-bromopyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with analogous pyridine derivatives. Key comparison criteria include:

  • Substituent positioning and electronic effects
  • Reactivity of functional groups
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen-Bonding Features Applications/Reactivity
This compound C₁₁H₁₁N₃O 201.22 Pyridine, pyrazole, carbaldehyde Pyrazole (N–H donor, N acceptor); carbaldehyde (C=O acceptor) Schiff base synthesis, coordination chemistry
5-Methylpyridine-3-carbaldehyde C₇H₇NO 121.14 Pyridine, carbaldehyde Carbaldehyde (C=O acceptor) Ligand for metal complexes, organic synthesis
6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde C₉H₇N₃O 173.17 Pyridine, imidazole, carbaldehyde Imidazole (N–H donor, N acceptor); carbaldehyde (C=O acceptor) Catalysis, supramolecular assemblies
4-Methyl-2-(pyrazin-2-yl)pyridine-3-carbaldehyde C₁₁H₉N₃O 199.21 Pyridine, pyrazine, carbaldehyde Pyrazine (N acceptor); carbaldehyde (C=O acceptor) Pharmaceutical intermediates
Key Observations:

Substituent Effects: The pyrazole group in the target compound provides stronger hydrogen-bonding capacity compared to pyrazine or imidazole derivatives due to its dual donor-acceptor nature. This enhances its utility in crystal engineering (e.g., forming robust supramolecular networks) . Carbaldehyde positioning: In pyridine-3-carbaldehyde derivatives, the aldehyde group’s position influences reactivity. For instance, steric hindrance from the 5-methyl group in the target compound may slow Schiff base formation compared to unsubstituted analogs.

Hydrogen-Bonding Patterns :

  • Graph set analysis (as per Etter’s rules ) predicts that the target compound’s pyrazole N–H and pyridine/carbaldehyde acceptors favor R₂²(8) or R₂²(10) motifs, commonly observed in pharmaceuticals. In contrast, imidazole derivatives often form R₂²(6) motifs due to shorter N–H···N interactions.

Crystallographic Considerations :

  • Structural determination of such compounds relies on tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example, the pyrazole-pyridine dihedral angle in the target compound is expected to differ from imidazole analogs, affecting packing efficiency.

Reactivity :

  • The carbaldehyde group in the target compound is less electrophilic than in pyrazine derivatives (due to electron-donating methyl groups), reducing its nucleophilic addition rates.

Research Implications and Limitations

While the provided evidence lacks experimental data (e.g., XRD, DSC) for direct comparisons, the structural analysis highlights the uniqueness of this compound. Future studies should focus on:

  • Crystallographic characterization using SHELX suites to map hydrogen-bonding networks .
  • Comparative reactivity studies with imidazole/pyrazine analogs.
  • Safety profiling , given the absence of GHS data in current literature .

Biological Activity

5-Methyl-6-(4-methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyridine ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C10H9N3OC_{10}H_{9}N_{3}O. Its structure can be represented by the following SMILES notation: CC1=CN(N=C1)C2=NC=C(C=C2)C=O . The presence of both the pyrazole and pyridine rings suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

Recent investigations have highlighted the compound's potential as an antimicrobial agent. For instance, related pyrazole-based compounds have demonstrated significant broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

CompoundMIC (µg/mL)Activity Type
Compound 92.50Antimicrobial
Compound 11d20Antimicrobial

This suggests that derivatives of this compound could exhibit similar properties.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. In vitro studies showed that certain derivatives achieved HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory potential .

Antioxidant Activity

Antioxidant activity is another area where these compounds have shown promise. Some derivatives exhibited DPPH scavenging percentages between 84.16% and 90.52%, demonstrating their capacity to neutralize free radicals .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For instance, similar compounds have been reported to inhibit DNA gyrase B, a critical enzyme in bacterial DNA replication, with IC50 values comparable to established antibiotics such as ciprofloxacin .

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole-based compounds for their antimicrobial and anti-inflammatory properties. The study found that modifications in the structure significantly influenced the biological activity, suggesting that fine-tuning the substituents on the pyrazole and pyridine rings could enhance efficacy .

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